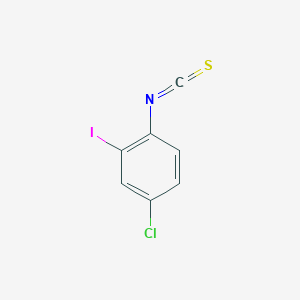
4-Chloro-2-iodophenyl Isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-iodophenyl Isothiocyanate is an organic compound with the molecular formula C7H3ClINS. It is a member of the isothiocyanate family, which are known for their biological activity and utility in organic synthesis. This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with an isothiocyanate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodophenyl Isothiocyanate typically involves the reaction of 4-chloro-2-iodoaniline with thiophosgene or other isothiocyanate precursors. One common method is the reaction of the corresponding amine with thiophosgene in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of isothiocyanates, including this compound, often employs safer and more cost-effective methods. For instance, the use of carbon disulfide and di-tert-butyl dicarbonate as reagents in the presence of catalysts like DMAP or DABCO has been explored. These methods aim to minimize the use of toxic and volatile reagents .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-iodophenyl Isothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: The iodine atom allows for coupling reactions, such as Suzuki or Sonogashira couplings, to introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as dichloromethane or ethanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products
Thioureas: Formed from nucleophilic substitution reactions.
Substituted Phenyl Derivatives: Formed from coupling reactions.
Scientific Research Applications
4-Chloro-2-iodophenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-2-iodophenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity underlies its use in enzyme inhibition and protein labeling. The molecular targets often include enzymes and other proteins, leading to the modulation of their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Phenyl Isothiocyanate
- 4-Chlorophenyl Isothiocyanate
- 2-Iodophenyl Isothiocyanate
Uniqueness
4-Chloro-2-iodophenyl Isothiocyanate is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This dual substitution can influence its reactivity and the types of reactions it can undergo. For example, the iodine atom facilitates coupling reactions, while the chlorine atom can affect the compound’s electronic properties .
Properties
Molecular Formula |
C7H3ClINS |
|---|---|
Molecular Weight |
295.53 g/mol |
IUPAC Name |
4-chloro-2-iodo-1-isothiocyanatobenzene |
InChI |
InChI=1S/C7H3ClINS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |
InChI Key |
AZLHVHXOYPATKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


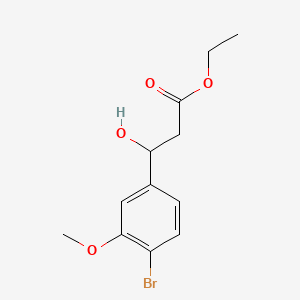
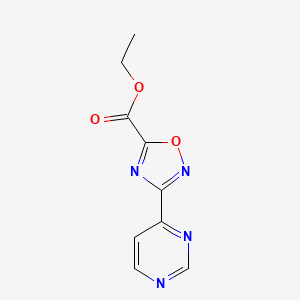
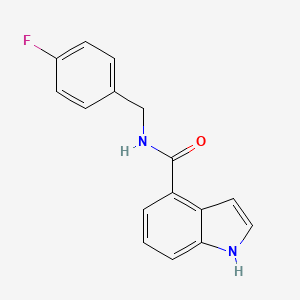
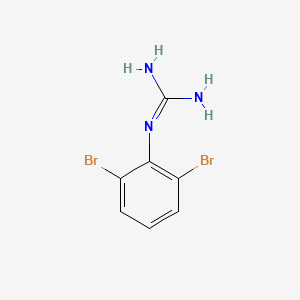
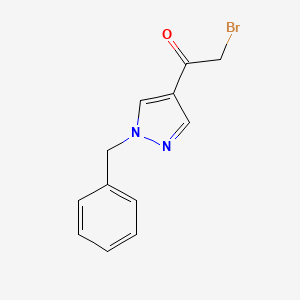

![[1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
![Methyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate](/img/structure/B13687699.png)

![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
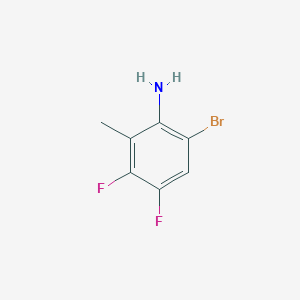
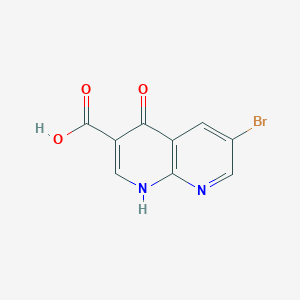
![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
